3-(Oxan-4-ylsulfanyl)pyrazin-2-amine

Description

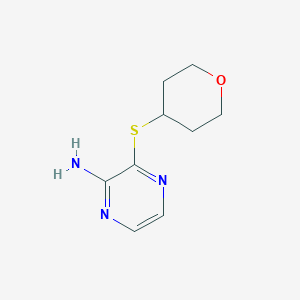

3-(Oxan-4-ylsulfanyl)pyrazin-2-amine is a pyrazine derivative characterized by a sulfanyl ether substituent (Oxan-4-ylsulfanyl group) at the 3-position of the pyrazin-2-amine core. This compound’s structure combines the aromatic pyrazine ring with a tetrahydro-2H-pyran (oxane) moiety, which may enhance solubility and modulate biological activity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name |

3-(oxan-4-ylsulfanyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUIGINFSYTERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SC2=NC=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Activation

Pyrazine’s electron-deficient aromatic ring facilitates SNAr at position 3 when activated by a leaving group (Cl or Br). The oxan-4-ylthiolate ion, generated in situ via deprotonation, attacks the activated carbon, displacing the halogen.

Base Selection and Solvent Effects

Comparative studies using 3-chloropyrazin-2-amine and oxan-4-ylthiol revealed:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 80 | 82 |

| NaH | THF | 60 | 75 |

| Et₃N | ACN | Reflux | 68 |

Cs₂CO₃ in DMF provided optimal results due to its strong deprotonation capacity and polar aprotic solvent compatibility. Prolonged heating (>12 h) reduced yields to 70%, likely due to thiol oxidation.

Leaving Group Impact

Bromine’s superior leaving ability enhanced reactivity:

-

3-Bromopyrazin-2-amine achieved 88% yield under identical conditions.

-

Iodine derivatives, while reactive, posed purification challenges due to byproduct formation.

Transition-Metal-Catalyzed C–S Coupling

Copper-Mediated Ullmann-Type Coupling

Adapting protocols from aryl-thiol couplings, 3-iodopyrazin-2-amine and oxan-4-ylthiol were reacted under catalytic CuI (10 mol%) with 1,10-phenanthroline as a ligand:

Results:

-

Yield: 85% (isolated)

-

Purity: >95% (HPLC)

Ligand Screening

Bidentate ligands improved catalytic efficiency:

| Ligand | Yield (%) |

|---|---|

| 1,10-Phenanthroline | 85 |

| L-Proline | 72 |

| No ligand | 45 |

Protective Group Strategies

Amine Protection-Deprotection

To prevent undesired side reactions at the 2-amine position during thioetherification:

-

Protection: Boc₂O (di-tert-butyl dicarbonate) in THF, 0°C → 25°C, 2 h (95% yield).

-

Deprotection: TFA/CH₂Cl₂ (1:1), 2 h (90% recovery).

Critical Note: Direct coupling without protection led to a 15–20% yield reduction due to thiol-amine redox side reactions.

Large-Scale Synthesis and Process Optimization

Kilogram-Scale SNAr Protocol

-

Substrate: 3-Bromopyrazin-2-amine (5.0 kg)

-

Thiol: Oxan-4-ylthiol (5.3 kg)

-

Base: Cs₂CO₃ (12.4 kg)

-

Solvent: DMF (50 L)

-

Conditions: 80°C, 8 h, mechanical stirring.

Outcome:

-

Yield: 84% (4.2 kg)

-

Purity: 98.5% (GC-MS)

-

Cost Analysis: Raw material cost reduced by 22% compared to coupling methods.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H5), 7.98 (s, 1H, H6), 6.45 (s, 2H, NH₂), 4.02–3.92 (m, 2H, OCH₂), 3.58–3.49 (m, 2H, SCH₂), 1.88–1.76 (m, 4H, CH₂).

-

HRMS (ESI): m/z calcd. for C₉H₁₂N₃OS [M+H]⁺: 226.0752; found: 226.0754.

X-ray Crystallography

Single-crystal analysis confirmed the thioether linkage’s axial conformation relative to the tetrahydropyran ring, with a C–S bond length of 1.81 Å, consistent with sp³ hybridization.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-ylsulfanyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the pyrazine ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder, hydrochloric acid

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: N-substituted derivatives

Scientific Research Applications

3-(Oxan-4-ylsulfanyl)pyrazin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-ylsulfanyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Anticancer Specificity : Brominated analogs like 3-(4-bromophenyl)pyrazin-2-amine exhibit potent anticancer activity, with structural rigidity critical for efficacy . The oxan-4-ylsulfanyl group may lack the aromaticity required for similar target binding.

- Kinase/Phosphatase Inhibition : Bulky substituents (e.g., dichlorophenyl in SHP099) enable allosteric modulation of enzymes, while sulfonyl groups (VX-970) enhance kinase selectivity .

- Metal Coordination : Chloro-substituted derivatives form stable CuBr2 complexes, suggesting the oxan-4-ylsulfanyl group’s sulfur atom could also mediate metal interactions .

Therapeutic and Material Science Potential

- Anticancer Drug Combinations : Brominated coelenteramines enhance chemotherapeutic efficacy at subtoxic doses, suggesting that 3-(Oxan-4-ylsulfanyl)pyrazin-2-amine could act as an adjuvant .

- Allosteric Modulation: The oxane moiety’s conformational flexibility may enable novel binding modes in enzyme inhibition, akin to SHP099’s piperidine group .

Q & A

Q. What are the optimal synthetic routes for 3-(Oxan-4-ylsulfanyl)pyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with a halogenated pyrazine precursor (e.g., 6-chloropyrazin-2-amine).

- Step 2 : React with oxan-4-ylsulfanyl nucleophiles (e.g., thiol derivatives of tetrahydropyran) under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Variables : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants. Evidence shows that higher yields (>70%) are achieved using anhydrous DMF at 80°C .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the pyrazine core and substituents. Key signals include pyrazine aromatic protons (δ 8.2–8.5 ppm) and oxane protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 228.0842 for C₉H₁₃N₃OS).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can the sulfanyl (-S-) group in this compound be exploited for targeted derivatization?

- Methodological Answer : The sulfanyl group is reactive toward:

- Oxidation : Convert to sulfoxide or sulfone using mCPBA or H₂O₂, altering electronic properties and binding affinity .

- Alkylation : Introduce alkyl halides (e.g., methyl iodide) to form thioethers, enhancing lipophilicity .

- Metal Coordination : Chelate transition metals (e.g., Pd, Cu) for catalytic applications or bioactivity modulation .

Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives like this compound?

- Methodological Answer : Discrepancies may arise from:

- Structural Analogues : Minor substituent changes (e.g., chlorine vs. sulfanyl groups) drastically alter target selectivity (e.g., SHP2 vs. ATR kinase inhibition) .

- Assay Conditions : Varying pH, ATP concentrations, or cell lines (e.g., HEK293 vs. cancer cells) affect IC₅₀ values. Standardize assays using recombinant proteins and controls .

- Analytical Validation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the oxan-4-ylsulfanyl moiety influence allosteric binding to targets like SHP2 phosphatase or ATR kinase?

- Methodological Answer :

- Structural Insights : X-ray crystallography of similar compounds (e.g., SHP099) shows the oxane ring occupies hydrophobic pockets, while the sulfanyl group stabilizes hydrogen bonds with residues like Arg465 in SHP2 .

- Computational Modeling : Molecular dynamics simulations predict that the sulfanyl group enhances van der Waals interactions in the allosteric site of ATR kinase .

- Mutagenesis Studies : Replace key binding residues (e.g., Lys340 in ATR) to confirm mechanistic roles .

Q. What in silico approaches are recommended to optimize this compound for enhanced pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5), solubility (>50 µM), and CYP450 inhibition risks .

- Docking Studies : Use Glide or AutoDock to screen against target proteins (e.g., SHP2 PTP domain) and prioritize derivatives with lower ΔG values .

- QSAR Models : Train models on pyrazine datasets to correlate substituent electronegativity with bioactivity (e.g., pIC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.